![molecular formula C17H17ClN2O3 B267126 2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267126.png)
2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, commonly known as CEP-33779, is a small molecule inhibitor that has become a focus of scientific research due to its potential therapeutic applications.
Wirkmechanismus
CEP-33779 works by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation, cell proliferation, and cell survival. By inhibiting NF-κB activity, CEP-33779 can reduce inflammation, inhibit cancer cell growth, and protect against neurodegenerative disorders.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, inducing apoptosis in cancer cells, and improving cognitive function in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CEP-33779 in lab experiments is that it is a small molecule inhibitor, which makes it easier to use than larger molecules such as antibodies. Additionally, CEP-33779 has been shown to be effective in various disease models, making it a versatile tool for studying different disease pathways. However, one limitation of using CEP-33779 is that it may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on CEP-33779. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Another direction is to investigate the mechanisms underlying its effects on cognitive function in animal models of Alzheimer's disease. Additionally, further research is needed to optimize the dosing and delivery of CEP-33779 to maximize its therapeutic potential.
Synthesemethoden
CEP-33779 can be synthesized through a series of chemical reactions, starting with the reaction between 2-chlorobenzoyl chloride and 4-aminophenyl N-(2-methoxyethyl)carbamate. The resulting intermediate is then subjected to further reactions to form the final product, 2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
CEP-33779 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CEP-33779 has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In inflammation research, CEP-33779 has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorder research, CEP-33779 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Produktname |
2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide |
---|---|
Molekularformel |
C17H17ClN2O3 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
2-chloro-N-[4-(2-methoxyethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-11-10-19-16(21)12-6-8-13(9-7-12)20-17(22)14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
VZPCWBMKAZWVKC-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.